molecular formula C14H11ClN2O B12655473 4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde

4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde

Cat. No.: B12655473
M. Wt: 258.70 g/mol
InChI Key: PMDFLZOOXKMRHZ-UHFFFAOYSA-N
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Description

4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyridine ring, forming a pyrrolopyridine structure, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with similar structural features.

    5H-pyrrolo[2,3-b]pyrazine: A compound with a pyrrole and pyrazine ring system.

Uniqueness

4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde is unique due to its specific combination of a pyrrolopyridine core and a benzaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

4-chloro-2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)benzaldehyde

InChI

InChI=1S/C14H11ClN2O/c15-12-4-3-11(9-18)14(6-12)17-7-10-2-1-5-16-13(10)8-17/h1-6,9H,7-8H2

InChI Key

PMDFLZOOXKMRHZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C3=C(C=CC(=C3)Cl)C=O)N=CC=C2

Origin of Product

United States

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